molecular formula C22H28Cl2N2O B1675132 Lorcainide hydrochloride CAS No. 58934-46-6

Lorcainide hydrochloride

Cat. No.: B1675132
CAS No.: 58934-46-6
M. Wt: 407.4 g/mol
InChI Key: FSFSWNBDCJVFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lorcainide Hydrochloride, also known as Lorcainide HCl, is a Class 1c antiarrhythmic agent . The primary target of Lorcainide is the fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes . These channels play a crucial role in the initiation and propagation of action potentials in the heart, which are essential for normal heart rhythm and conduction .

Mode of Action

Lorcainide interacts with its target, the Nav1.5 channels, by binding to them in a voltage- and frequency-dependent manner . This binding is irreversible and results in a reduction of the fast sodium (Na+) influx . This reduction in Na+ influx leads to a decrease in phase 0 depolarization, amplitude of action potential, and conduction velocity, and a prolongation of the action potential duration .

Biochemical Pathways

The primary biochemical pathway affected by Lorcainide is the cardiac conduction system. By inhibiting the Nav1.5 channels, Lorcainide disrupts the normal flow of sodium ions into the cardiac cells during the depolarization phase of the action potential . This disruption can alter the rhythm of the heart, particularly in conditions where the rhythm is already abnormal due to conditions such as premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome .

Pharmacokinetics

It is known that lorcainide has a half-life of 89 ± 23 hours, which may be prolonged to 66 hours in people with cardiac disease . More research is needed to fully understand the ADME properties of Lorcainide and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Lorcainide’s action primarily involve the normalization of heart rhythm and conduction. By reducing the fast Na+ influx, Lorcainide can help restore normal heart rhythm in patients with certain types of cardiac arrhythmias . It’s important to note that antiarrhythmic agents like lorcainide can also be proarrhythmic, meaning they can potentially cause new arrhythmias or worsen existing ones .

Action Environment

The action, efficacy, and stability of Lorcainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect Lorcainide’s effectiveness and risk of side effects . Additionally, certain conditions such as ischemia, hypoxia, pH disruptions, and the presence of diseased tissue can trigger the development of ectopic pacemakers in the heart, which can affect the efficacy of Lorcainide . Therefore, the patient’s overall health status and medication regimen should be carefully considered when using Lorcainide.

Biochemical Analysis

Biochemical Properties

Lorcainide Hydrochloride interacts with fast-acting voltage-gated sodium channels (Nav1.5) found in high concentrations in the ventricular myocytes . These channels open at a membrane potential of −80 mv in typical cardiac rhythm, resulting in a rapid upstroke of an action potential that leads to contraction of the ventricles . This compound has local anesthetic properties and has a high affinity for open Nav1.5, thus irreversibly binding and reducing the fast Na+ influx .

Cellular Effects

This compound influences cell function by altering the cardiac rhythm. It helps restore normal heart rhythm in patients with various heart conditions . It also has an impact on cell signaling pathways, particularly those involving ion flow across the membrane .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with Nav1.5 channels. It binds to these channels when they are open, reducing the fast Na+ influx. This results in a slowing of the maximum rate of rise of the action potential, leading to slowed conduction .

Temporal Effects in Laboratory Settings

This compound has a half-life of approximately 8.9 hours, which may be prolonged to 66 hours in people with cardiac disease . In a controlled trial of the anti-arrhythmic drug Lorcainide in heart attack, nine men allocated to the drug had died compared with only one man allocated placebo . This trial had been completed in 1980 .

Dosage Effects in Animal Models

In animal studies, the dose required to reduce the number of ventricular extrasystoles (VES) by 50% or more in at least half of the dogs was 2.5 mg/kg intravenously or 20-40 mg/kg orally .

Metabolic Pathways

This compound is extensively metabolized. Major biotransformation pathways in rats, dogs, and humans include hydroxylation, O-methylation, and glucuronidation . 4-Hydroxy-3-methoxy-lorcainide is the main metabolite .

Transport and Distribution

After administration, this compound undergoes rapid distribution to most tissues . The volume of distribution at steady-state is 7.5 L/kg, and this compound is approximately 85% protein bound .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with Nav1.5 channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lorcainide hydrochloride involves the reaction of 4-chlorobenzoyl chloride with 1-isopropyl-4-piperidone to form an intermediate, which is then reacted with phenylacetic acid to yield Lorcainide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Lorcainide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Lorcainide can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert Lorcainide to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Lorcainide .

Scientific Research Applications

Lorcainide hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel-blocking properties.

    Propafenone: A Class 1c antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking effects.

    Encainide: Similar to Lorcainide, it blocks sodium channels but has a different chemical structure.

Uniqueness: Lorcainide hydrochloride is unique due to its specific binding affinity for the open state of the Nav1.5 channels, which makes it highly effective in stabilizing cardiac membranes during abnormal electrical activity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSWNBDCJVFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974434
Record name N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58934-46-6
Record name Lorcainide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58934-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcainide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorcainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Lorcainide hydrochloride
Reactant of Route 3
Lorcainide hydrochloride
Reactant of Route 4
Lorcainide hydrochloride
Reactant of Route 5
Lorcainide hydrochloride
Reactant of Route 6
Lorcainide hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Lorcainide hydrochloride as an antiarrhythmic agent?

A1: this compound exerts its antiarrhythmic effects by primarily impairing fast sodium channels in cardiac cells. [, ] This action reduces the rate of depolarization during the action potential, effectively slowing down the conduction velocity within the heart. [] This mechanism helps suppress abnormal electrical activity, such as re-entry phenomena and ectopic pacemaker activity, particularly in the ventricles, leading to the suppression of arrhythmias. [, ]

Q2: What are the pharmacokinetic properties of this compound?

A3: this compound is well-absorbed orally, reaching peak serum concentrations likely within a few hours. [] It exhibits a relatively long elimination half-life compared to other antiarrhythmic agents, allowing for twice-daily dosing. [] The therapeutic serum concentration appears to be around 0.4 µg/mL, above which adverse effects like dizziness and headache are more frequent. [] The drug is metabolized into several metabolites, and analytical methods like gas chromatography have been developed to monitor both the parent drug and its metabolites in biological samples. []

Q3: What analytical methods are employed to measure this compound concentrations?

A4: Researchers utilize High-Performance Liquid Chromatography (HPLC) with UV detection to quantify this compound concentrations in human serum. [] This method demonstrates high sensitivity, with a detection limit of 5 µg/L, suitable for both therapeutic drug monitoring and pharmacokinetic studies. [] Additionally, gas chromatography is employed to simultaneously analyze this compound and its three primary metabolites in biological samples. []

Q4: How does this compound impact cardiac function in patients with acute myocardial infarction?

A6: Intravenous administration of this compound in patients with acute myocardial infarction, at a dose of 150 mg, was found to be well-tolerated. [] While some mild, transient depressive effects on myocardial function were observed, these effects were not clinically significant. [] The study reported a slight decrease in cardiac output and stroke index, along with a small increase in pulmonary wedge pressure. [] These findings suggest that this compound, at the tested dose, can be considered a relatively safe antiarrhythmic option in the acute phase of myocardial infarction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.